molecular formula C7H9NO3 B1455400 Ethyl 2-cyano-3-hydroxybut-2-enoate CAS No. 87853-82-5

Ethyl 2-cyano-3-hydroxybut-2-enoate

Cat. No. B1455400
CAS RN: 87853-82-5
M. Wt: 155.15 g/mol
InChI Key: ZCGIXZHJMNCSDQ-WAYWQWQTSA-N
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Description

Ethyl 2-cyano-3-hydroxybut-2-enoate is an organic compound with the molecular formula C7H9NO3 . It is a colorless liquid at room temperature and has a pungent odor . It is soluble in many organic solvents such as alcohols, ethers, and esters .


Synthesis Analysis

Ethyl 2-cyano-3-hydroxybut-2-enoate can be synthesized by reacting ethyl acetoacetate with acetone and sodium cyanide under alkaline conditions .


Molecular Structure Analysis

The InChI code for Ethyl 2-cyano-3-hydroxybut-2-enoate is 1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h6H,3H2,1-2H3 . The molecular weight of the compound is 155.15 .


Chemical Reactions Analysis

Ethyl 2-cyano-3-hydroxybut-2-enoate can be used as an intermediate in organic synthesis . It has applications in the fields of medicine, pesticides, and dye chemistry . For example, it can be used to synthesize various organic compounds and natural products, such as gum arabic, indigo, and pigments .


Physical And Chemical Properties Analysis

Ethyl 2-cyano-3-hydroxybut-2-enoate has a predicted density of 1.178±0.06 g/cm3 . The predicted boiling point is 257.5±40.0 °C . The compound has a predicted acidity coefficient of 5.20±0.50 .

Scientific Research Applications

Crystal Packing and Interactions

Ethyl 2-cyano-3-hydroxybut-2-enoate has been studied for its unique crystal packing properties, specifically involving N⋯π and O⋯π interactions rather than typical hydrogen bonding. This includes the formation of zigzag double-ribbons and 1-D double-columns in certain derivatives, as highlighted by Zhang, Wu, and Zhang (2011) in "CrystEngComm" (Zhang, Wu, & Zhang, 2011).

Synthesis of Organic Compounds

The compound has been utilized in the synthesis of various organic compounds. For example, Chen, Sheng-yin, and Shao-hua (2013) in the "Chinese Journal of Synthetic Chemistry" demonstrated its use in the preparation of 4-Hydroxy-2-pyridone (Chen, Sheng-yin, & Shao-hua, 2013).

Enantioselective Hydrogenation

In the field of enantioselective hydrogenation, Meng, Zhu, and Zhang (2008) in "The Journal of Organic Chemistry" reported the use of ethyl 2-cyano-3-hydroxybut-2-enoate in producing ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess, showcasing its potential in stereochemical synthesis (Meng, Zhu, & Zhang, 2008).

Structural Analysis and Characterization

The structural analysis and characterization of derivatives of ethyl 2-cyano-3-hydroxybut-2-enoate have been a subject of research, offering insights into their crystal structures and molecular interactions. Johnson et al. (2006) in the "Journal of Chemical Crystallography" contributed significantly to this area (Johnson et al., 2006).

Enzymatic Deracemization

In enzymatic research, Vaijayanthi and Chadha (2007) in "Tetrahedron-Asymmetry" explored the deracemization of racemic alkyl-4-(hetero-2-yl)-2-hydroxybut-3-enoates using Candida parapsilosis, providing insights into chiral chemistry applications (Vaijayanthi & Chadha, 2007).

Safety And Hazards

Ethyl 2-cyano-3-hydroxybut-2-enoate may cause irritation to the eyes, skin, and respiratory system . Contact should be avoided. Safety gloves, goggles, and a protective mask should be used if necessary . During use, ensure a well-ventilated working environment and avoid inhaling its vapor .

Future Directions

Ethyl 2-cyano-3-hydroxybut-2-enoate has potential applications in various fields due to its role as an intermediate in organic synthesis . It can be used to synthesize a variety of organic compounds and natural products, indicating its potential for further exploration in the fields of medicine, pesticides, and dye chemistry .

properties

IUPAC Name

ethyl (Z)-2-cyano-3-hydroxybut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-3-11-7(10)6(4-8)5(2)9/h9H,3H2,1-2H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGIXZHJMNCSDQ-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(/C)\O)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-cyano-3-hydroxybut-2-enoate

CAS RN

87853-82-5
Record name 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087853825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butenoic acid, 2-cyano-3-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Kasum, RH Prager - Australian journal of chemistry, 1983 - CSIRO Publishing
An approach to the synthesis of perloline by the reaction of (2-bromophenyl)(3',4'-dimethoxy- phenyl)amine with a suitably 4-substituted 2-oxo-1,2-dihydropyridine-3-carboxylic acid was …
Number of citations: 19 www.publish.csiro.au
N Mulakayala, P Rao, J Iqbal, R Bandichhor… - European Journal of …, 2013 - Elsevier
… The key intermediate (E)-ethyl 2-cyano-3-hydroxybut-2-enoate 111 was conveniently accessed from ethyl cyanoacetate 110 and acetic anhydride. 111 was further condensed with 4-…
Number of citations: 37 www.sciencedirect.com

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